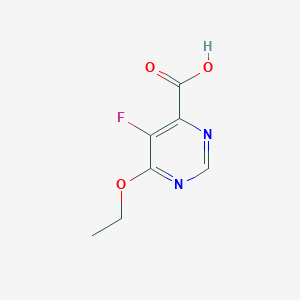

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid

Description

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid (CAS: 1934465-39-0) is a fluorinated pyrimidine derivative featuring an ethoxy substituent at position 6 and a fluorine atom at position 5 of the pyrimidine ring.

Pyrimidine derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antiviral activity. The ethoxy and fluorine substituents in this compound likely modulate electronic properties (e.g., electron-withdrawing effects of fluorine) and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

6-ethoxy-5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-2-13-6-4(8)5(7(11)12)9-3-10-6/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRKHXEHKFLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by fluorination and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells, particularly through the activation of caspase pathways, which are crucial for programmed cell death. Preliminary research shows that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy development .

2. Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. Tests against both Gram-positive and Gram-negative bacteria reveal that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions this compound as a potential candidate for antibiotic development, particularly in the face of rising antibiotic resistance .

3. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes or receptors involved in disease processes. For example, its interaction with kinases related to cell cycle regulation has been noted, which could provide a mechanism for its anticancer effects. The compound’s ability to undergo nucleophilic substitution reactions enhances its biological activity and therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

- Substituent Effects : Variations on the pyrimidine ring influence biological activity significantly. Modifications at specific positions can enhance anticancer and antimicrobial properties.

- Potency Correlation : The presence of electron-withdrawing groups, such as fluorine and ethoxy groups, correlates with increased potency against certain biological targets. This highlights the importance of chemical modifications in developing more effective derivatives .

Case Studies

1. Anticancer Efficacy

In vitro studies have shown that this compound can effectively inhibit tumor growth across various cancer types. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death in malignant cells .

2. Antimicrobial Testing

A series of antimicrobial tests revealed that this compound exhibits competitive MIC values against common pathogens, indicating its potential as a novel antibiotic candidate. Further investigations are warranted to explore its efficacy in vivo and its possible applications in treating infections resistant to current antibiotics .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism by which 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between 6-ethoxy-5-fluoropyrimidine-4-carboxylic acid and related pyrimidine-carboxylic acids:

Key Observations:

- Fluorine at position 5 (common in the first two compounds) introduces electron-withdrawing effects, which may stabilize the ring structure and influence hydrogen-bonding interactions in biological targets.

Functional Group Impact :

Physicochemical and Pharmacological Properties

- Lipophilicity : Ethoxy-substituted derivatives (logP ~1.5–2.0) are typically more lipophilic than methoxy analogs (logP ~1.0–1.5), as seen in comparisons between CID 91812170 and the target compound .

- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2.5–3.5) ensures ionization at physiological pH, enhancing solubility in aqueous environments .

- Bioactivity: Pyrimidine-carboxylic acids are frequently used as kinase inhibitors or antiviral agents.

Biological Activity

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethoxy group and a fluorine atom. The presence of these substituents is crucial for its biological activity, influencing its solubility, stability, and interaction with biological macromolecules.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of nucleic acid synthesis, which is critical in rapidly dividing cancer cells.

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, studies on HepG2 (liver cancer) and A431 (skin cancer) cell lines showed IC50 values in the micromolar range, indicating effective cytotoxicity.

- Mechanistic Insights : The compound's efficacy is attributed to its ability to interfere with DNA synthesis pathways. It has been shown to inhibit thymidylate synthase, an enzyme essential for DNA replication, thereby leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties.

- Spectrum of Activity : Preliminary studies suggest that the compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for further development as an antibiotic agent.

- Mechanism of Action : The antimicrobial action is believed to be related to the disruption of nucleic acid synthesis in bacteria, similar to its action in cancer cells. This dual functionality highlights the compound's potential as a versatile therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | ~5 | Inhibition of thymidylate synthase |

| Anticancer | A431 | ~3 | Induction of apoptosis |

| Antimicrobial | E. coli | ~10 | Disruption of nucleic acid synthesis |

| Antimicrobial | S. aureus | ~8 | Disruption of nucleic acid synthesis |

Case Study 1: Anticancer Efficacy

A study conducted by Ferraboschi et al. explored the effects of various fluorinated pyrimidines on cancer cell lines. The results indicated that this compound significantly reduced cell viability in HepG2 cells compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Action

In another investigation, the antimicrobial properties were assessed against multiple bacterial strains using standard disk diffusion methods. The results showed that this compound inhibited the growth of E. coli and S. aureus effectively, suggesting its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.